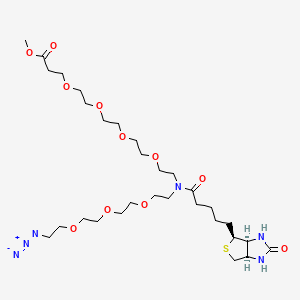

N-(Azido-peg3)-N-biotin-peg4-methylester

描述

N-(Azido-peg3)-N-biotin-peg4-methylester: is a compound that combines the properties of azide, polyethylene glycol (PEG), and biotin. This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable linkages with various biomolecules. The azide group allows for click chemistry reactions, while the biotin moiety enables strong binding to streptavidin, making it a versatile tool in biochemical and medical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-peg3)-N-biotin-peg4-methylester typically involves the following steps:

PEGylation: The initial step involves the PEGylation of biotin. Biotin is reacted with PEG derivatives to form biotin-PEG intermediates.

Azidation: The PEGylated biotin is then subjected to azidation, where an azide group is introduced. This is usually achieved by reacting the PEGylated biotin with sodium azide under appropriate conditions.

Esterification: The final step involves the esterification of the azido-PEG-biotin intermediate to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of biotin are PEGylated using industrial reactors.

Azidation in Bulk: The PEGylated biotin is then azidated using sodium azide in large-scale reactors.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

化学反应分析

Click Chemistry

The azide group in N-(Azido-PEG3)-N-biotin-PEG4-methyl ester participates in click chemistry, primarily reacting with alkynes to form stable triazole linkages. This reaction is highly efficient and selective, making it a preferred method for bioconjugation.

Reaction Mechanism:

The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). In CuAAC, copper(I) acts as a catalyst to facilitate the formation of the triazole ring from the azide and alkyne.

Photochemical Activation

Recent studies have explored the use of light to activate azides for bioconjugation purposes. For instance, targeted aryl azide activation via photoredox catalysis has been demonstrated, where deep red light induces the conversion of azides into reactive nitrenes, allowing for further functionalization in complex biological environments . This approach enhances the versatility of N-(Azido-PEG3)-N-biotin-PEG4-methyl ester in various applications.

Hydrolysis of Methyl Ester

The methyl ester group can undergo hydrolysis under physiological conditions or with specific reagents to release free biotin. This reaction is essential for applications requiring the active form of biotin for binding to streptavidin or avidin.

-

Applications

N-(Azido-PEG3)-N-biotin-PEG4-methyl ester has several applications in biochemical research:

-

Bioconjugation : It serves as a biotinylation reagent that enables the attachment of biomolecules to surfaces or other molecules through click chemistry.

-

Drug Delivery : The PEG component enhances solubility and stability, making it suitable for formulating drug delivery systems.

-

Diagnostics : It is used in assays where biotin-streptavidin interactions are crucial for detecting biomolecules.

-

Research Findings

Recent research highlights the effectiveness of N-(Azido-PEG3)-N-biotin-PEG4-methyl ester in various experimental setups:

-

A study demonstrated that using azides in combination with photocatalytic methods significantly improved reaction yields and specificity in complex environments .

-

Another finding indicated that modifications to PEG linkers can influence binding efficiency and stability in drug delivery systems .

N-(Azido-PEG3)-N-biotin-PEG4-methyl ester represents a versatile tool in chemical biology, particularly due to its ability to engage in click chemistry and its favorable properties derived from PEGylation and biotinylation. Its applications span across drug development, diagnostics, and fundamental biochemical research, making it an essential compound for modern scientific investigations.

科学研究应用

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules, which is crucial for developing targeted therapies and diagnostic tools. The azide group in N-(Azido-PEG3)-N-biotin-PEG4-methyl ester allows for click chemistry reactions, specifically:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction enables the efficient conjugation of azide-containing compounds with alkyne-functionalized biomolecules, facilitating the labeling of proteins and other macromolecules .

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : This method allows for bioconjugation without the need for copper, making it suitable for biological applications where copper may be toxic .

These reactions are pivotal in creating stable bioconjugates that can be used in various assays and therapeutic applications.

Drug Delivery Systems

The incorporation of N-(Azido-PEG3)-N-biotin-PEG4-methyl ester in drug delivery systems enhances the pharmacokinetics and bioavailability of therapeutic agents. The PEG component improves solubility and reduces immunogenicity, making it an attractive choice for:

- PROTAC Synthesis : This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins through the ubiquitin-proteasome system .

- Targeted Drug Delivery : By linking drugs to biotin, researchers can exploit the high affinity between biotin and avidin or streptavidin to achieve targeted delivery to specific cells or tissues .

Protein Labeling and Detection

N-(Azido-PEG3)-N-biotin-PEG4-methyl ester is extensively used for protein labeling, which is essential in various biochemical assays:

- Fluorescence-Assisted Flow Cytometry (FACS) : The compound can be conjugated to fluorophores via click chemistry, allowing for the detection and quantification of proteins in complex mixtures .

- Western Blotting : Biotinylated proteins can be detected using streptavidin conjugates, enhancing sensitivity and specificity in protein analysis .

Surface Functionalization

The ability to functionalize surfaces with N-(Azido-PEG3)-N-biotin-PEG4-methyl ester opens new avenues in material science:

- Biomaterials : The compound can be used to modify surfaces of biomaterials to improve biocompatibility or to attach bioactive molecules that promote cell adhesion and growth .

- Microarray Technologies : It facilitates the immobilization of proteins or nucleic acids on solid supports for high-throughput screening applications .

Case Study 1: Targeted Drug Delivery using PROTACs

A study demonstrated the efficacy of PROTACs synthesized with N-(Azido-PEG3)-N-biotin-PEG4-methyl ester in degrading specific oncogenic proteins in cancer cells. The results indicated a significant reduction in cell viability, showcasing the potential of this compound in targeted cancer therapies.

Case Study 2: Protein Labeling for Immunological Assays

In another research project, researchers utilized this compound to label antibodies with fluorophores for use in FACS. The labeled antibodies exhibited enhanced binding affinity and specificity towards their targets compared to non-labeled counterparts, illustrating its utility in immunological research.

作用机制

The mechanism of action of N-(Azido-peg3)-N-biotin-peg4-methylester involves:

Azide Group: The azide group participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.

Biotin Moiety: The biotin moiety binds strongly to streptavidin, enabling the capture and detection of biotinylated molecules.

PEG Spacer: The PEG spacer improves solubility and reduces steric hindrance, enhancing the efficiency of bioconjugation reactions.

相似化合物的比较

Similar Compounds

N3-PEG3-NH2: A bifunctional PEG linker containing an amino group and an azide group.

Azido-PEG4-NHS: Contains an azide group and an N-hydroxysuccinimide (NHS) ester group.

Azido-PEG3-Maleimide: Contains an azide group and a maleimide group.

Uniqueness

N-(Azido-peg3)-N-biotin-peg4-methylester is unique due to its combination of azide, PEG, and biotin functionalities. This combination allows for versatile applications in bioconjugation, drug delivery, and diagnostics, making it a valuable tool in scientific research.

属性

IUPAC Name |

methyl 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZFELOBFYPAJE-ZEZDXWPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54N6O11S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。